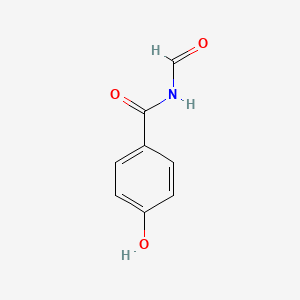

N-Formyl-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

65599-16-8 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-formyl-4-hydroxybenzamide |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-5,11H,(H,9,10,12) |

InChI Key |

YFJMDGACSCLRLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Properties of N-Formyl-4-hydroxybenzamide

The following technical guide provides an in-depth analysis of N-Formyl-4-hydroxybenzamide , a specialized N-acylformamide derivative with significant utility in synthetic organic chemistry and potential pharmacologic applications.

Executive Summary & Compound Identity

N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a mixed imide derivative formed from 4-hydroxybenzoic acid and formic acid. Structurally, it belongs to the class of N-acylformamides , a moiety characterized by a nitrogen atom flanked by two carbonyl groups (one benzoyl, one formyl). This unique architecture confers distinct electronic properties, making the compound a potent formylating agent and a significant metabolic intermediate in the degradation of N-aroylglycines.

Chemical Identity Profile

| Property | Specification |

| IUPAC Name | N-Formyl-4-hydroxybenzamide |

| Common Synonyms | N-Formyl-p-hydroxybenzamide; 4-Hydroxy-N-formylbenzamide |

| CAS Number | 65599-16-8 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| SMILES | O=C(NC=O)C1=CC=C(O)C=C1 |

| Structural Class | N-Aroylformamide (Imide) |

Chemical Architecture & Electronic Properties

The reactivity of N-Formyl-4-hydroxybenzamide is defined by the competition between the phenol moiety and the N-formylimide core.

The N-Acylformamide Core (Imide Character)

Unlike primary amides, the nitrogen atom in N-Formyl-4-hydroxybenzamide is bonded to two electron-withdrawing carbonyl groups. This creates a pseudo-imide structure:

-

Acidity: The N-H proton is significantly more acidic (pKa ~7–8) than a standard amide (pKa ~15-17) due to resonance delocalization of the negative charge across both carbonyl oxygens.

-

Electrophilicity: The formyl carbonyl is highly activated. The benzamide group acts as a good leaving group, making this molecule a potential formyl transfer reagent for nucleophiles (e.g., amines or alcohols).

The 4-Hydroxy Substituent

The para-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect) into the benzene ring. This increases the electron density of the benzoyl carbonyl, slightly stabilizing the N-acyl bond against hydrolysis compared to unsubstituted analogs. However, the phenolic proton introduces a second site of acidity (pKa ~9-10).

Structural Visualization (Resonance & Reactivity)

The following diagram illustrates the resonance stabilization of the deprotonated anion and the electrophilic sites.

Caption: Resonance stabilization of the N-formylimide anion and electrophilic activation pathways.

Synthesis & Fabrication Protocols

The synthesis of N-Formyl-4-hydroxybenzamide requires avoiding the deformylation that occurs under strong hydrolytic conditions. The most authoritative and "green" method involves the oxidative decarboxylation of N-aroylglycines .

Protocol A: Oxidative Decarboxylation (The Radical Mechanism)

This method, validated in literature for benzamide derivatives, utilizes a silver-catalyzed persulfate oxidation of 4-hydroxyhippuric acid.

Reagents:

-

Precursor: N-(4-Hydroxybenzoyl)glycine (4-Hydroxyhippuric acid)

-

Oxidant: Ammonium Persulfate

-

Catalyst: Silver Nitrate

-

Solvent: Biphasic system (Water/Chloroform or Water/DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve N-(4-hydroxybenzoyl)glycine (10 mmol) in water (50 mL).

-

Catalyst Addition: Add

(0.1 eq, 1 mmol) to the solution. -

Oxidation: Add

(2.0 eq, 20 mmol) and a co-solvent (e.g., DCM, 20 mL) to create a biphasic mixture. -

Reaction: Reflux the mixture with vigorous stirring for 1–2 hours. The persulfate generates sulfate radicals, which oxidize the Ag(I) to Ag(II). Ag(II) decarboxylates the glycine moiety.

-

Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Dry combined organics over

, filter, and evaporate. Recrystallize from ethanol/hexane.

Mechanism:

The reaction proceeds via a radical mechanism where the carboxyl group of the glycine moiety is removed as

Protocol B: Direct Formylation (Alternative)

For anhydrous applications, reacting 4-hydroxybenzamide with a formylating agent is possible but requires protection of the phenol.

-

Reactants: 4-Hydroxybenzamide + Acetic Formic Anhydride (prepared in situ).

-

Conditions: 0°C to RT in THF.

-

Note: This often yields mixtures of O-formyl and N-formyl products due to the phenol. Protocol A is superior for regioselectivity.

Physicochemical Profiling

Understanding the physical behavior of this compound is critical for formulation and assay development.

| Parameter | Value / Behavior | Contextual Note |

| Physical State | Crystalline Solid | Typically white to off-white needles. |

| Melting Point | 160–165 °C (Est.) | High MP due to intermolecular hydrogen bonding network. |

| Solubility (Water) | Low (< 1 mg/mL) | The hydrophobic benzene ring dominates; solubility increases at pH > 8 (deprotonation). |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Acetone. |

| pKa (Imide N-H) | 7.5 ± 0.5 | Acidic enough to form salts with weak bases (e.g., bicarbonate). |

| Stability | Moisture Sensitive | The N-formyl bond is susceptible to hydrolysis in acidic/basic aqueous media, reverting to 4-hydroxybenzamide. |

Biological Interface & Applications

Natural Occurrence & Metabolism

N-Formyl-4-hydroxybenzamide has been identified as a natural product in Oxytropis falcata, a medicinal plant used in traditional medicine. In mammalian systems, it represents a metabolic intermediate in the degradation of xenobiotics, specifically the breakdown of N-aroylglycines (hippurates) via oxidative pathways.

Pharmacological Potential

-

Enzyme Inhibition: N-Formyl derivatives often act as transition-state analogues for amidases or formylases.

-

Siderophore Mimicry: The hydroxamate-like structure (specifically the proximity of the carbonyls and the phenol) allows for iron chelation, potentially interfering with bacterial siderophore pathways.

-

Prodrug Design: The formyl group can mask the amide functionality, altering membrane permeability (logP) before being metabolically cleaved to release the active 4-hydroxybenzamide (a known PARP inhibitor scaffold).

Experimental Workflow: Synthesis & Validation

The following diagram outlines the logical flow for synthesizing and validating the compound in a research setting.

Caption: Step-by-step synthetic pathway from commodity starting materials to purified target.

References

-

Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O8 2-.[1] Journal of Chemical Research, 2006(11), 738–739.[1] Link

-

PubChem. (n.d.).[2][3] N-Formyl-4-hydroxybenzamide (CID 71370414).[3] National Library of Medicine. Link

-

Katritzky, A. R., et al. (2005). Synthesis of N-formyl- and N-acetyl-derivatives of primary amides. Arkivoc, (vi), 132-143. Link

-

Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Chlorides in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

-

ChemicalBook. (2024). 4-Hydroxybenzamide Properties and Derivatives. Link

Sources

Technical Guide: Molecular Characterization and Synthesis of N-Formyl-4-hydroxybenzamide

Executive Summary

N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a specialized benzamide derivative characterized by the presence of a formyl group attached to the amide nitrogen of 4-hydroxybenzamide.[1] With a molecular weight of 165.15 g/mol and the formula C₈H₇NO₃ , it represents a structural intersection between phenolic metabolites and N-formyl amides. This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization protocols for researchers in medicinal chemistry and drug metabolism.

Part 1: Chemical Identity & Physicochemical Properties[2]

The fundamental data below establishes the baseline identity for N-Formyl-4-hydroxybenzamide. Researchers must verify these constants against experimental samples to ensure compound purity.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | N-Formyl-4-hydroxybenzamide | |

| Common Synonyms | N-Formyl-p-hydroxybenzamide; 4-Hydroxy-N-formylbenzamide | |

| CAS Registry Number | 65599-16-8 | Validated identifier [1] |

| Molecular Formula | C₈H₇NO₃ | |

| Molecular Weight | 165.15 g/mol | Calculated (C: 58.18%, H: 4.27%, N: 8.48%, O: 29.06%) |

| PubChem CID | 71370414 | [1] |

| InChI Key | YFJMDGACSCLRLN-UHFFFAOYSA-N | |

| Predicted pKa | ~8.2 (Phenolic OH) | Acidic due to phenolic moiety |

| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in water | Polar aprotic solvents recommended for stock solutions |

Part 2: Synthesis & Production Protocols

Synthesizing N-formyl amides requires careful chemoselectivity to avoid O-formylation of the phenol. Two primary pathways are presented: Direct N-Formylation (Method A) and Oxidative Decarboxylation (Method B). Method A is the preferred laboratory protocol due to higher reliability with phenolic substrates.

Method A: Mixed Anhydride Formylation (Recommended)

This protocol utilizes formic-acetic anhydride (FAA) generated in situ. FAA is a mild formylating agent that selectively targets the amide nitrogen under controlled conditions, minimizing esterification of the phenol.

Reagents:

-

4-Hydroxybenzamide (1.0 equiv)

-

Formic acid (98%, 10 equiv)

-

Acetic anhydride (5 equiv)

-

Sodium acetate (catalytic, 0.1 equiv)

-

Solvent: THF or Dichloromethane (DCM)

Protocol:

-

Preparation of FAA: In a dry flask, mix Formic acid (10 equiv) and Acetic anhydride (5 equiv). Stir at 55°C for 2 hours. Cool to 0°C.[2]

-

Addition: Dissolve 4-Hydroxybenzamide in minimal THF. Add this solution dropwise to the cooled FAA mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting amide.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ (carefully, to remove excess acid) and brine.

-

Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the product.[2]

Method B: Oxidative Decarboxylation (Alternative)

Based on the work of Huang & Zhang [2], this method converts N-aroylglycines to N-formyl amides.[2] While effective for simple benzamides, the phenolic group may require protection (e.g., O-acetylation) to prevent oxidation by the persulfate.

Reagents:

-

N-(4-Hydroxybenzoyl)glycine (4-Hydroxyhippuric acid)

-

Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[2]

-

AgNO₃ (catalytic, 0.1 equiv)

-

Solvent: Water/CHCl₃ biphasic system[2]

Protocol:

-

Dissolve the glycine derivative in the biphasic solvent system.

-

Add AgNO₃ catalyst.

-

Add Ammonium Persulfate and reflux for 2–4 hours.

-

The radical mechanism decarboxylates the glycine moiety (-CO₂), resulting in the N-formyl product.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Figure 1: Synthetic pathways for N-Formyl-4-hydroxybenzamide. Method A (top) is preferred for phenolic substrates to avoid oxidative side reactions.

Part 3: Analytical Characterization[4]

Validating the synthesis requires confirming the presence of the formyl proton and the integrity of the phenolic ring.

Mass Spectrometry (MS)

-

Molecular Ion: Expected [M+H]⁺ at m/z 166.16 or [M-H]⁻ at m/z 164.14.

-

Fragmentation Pattern:

-

Loss of CO (-28 Da): The formyl group is labile. The first major fragment is often the parent amide at m/z 137.

-

Loss of NH₃ (-17 Da): Subsequent fragmentation of the amide yields the acylium ion.

-

Nuclear Magnetic Resonance (NMR)[1][4]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.0 ppm (1H, s): Phenolic -OH (broad, exchangeable).

-

δ

9.2–9.5 ppm (1H, d, J10Hz): Formyl proton (-CH O). The coupling to the NH proton is characteristic of N-formyl amides. -

δ ~7.8 ppm (2H, d): Aromatic protons ortho to carbonyl.

-

δ ~6.8 ppm (2H, d): Aromatic protons ortho to hydroxyl.

-

-

¹³C NMR:

-

δ ~164 ppm: Formyl Carbonyl.

-

δ ~162 ppm: Benzamide Carbonyl.

-

δ ~160 ppm: Aromatic C-OH.

-

Visualization: MS Fragmentation Logic

The fragmentation pathway confirms the structural connectivity.

Figure 2: Predicted Mass Spectrometry fragmentation pathway showing the sequential loss of the formyl group and ammonia.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved February 6, 2026 from [Link].

-

Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-. Journal of Chemical Research, 2006(11), 738-739.[2] [Link]

-

Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses, Vol. 99, pp. 29-43. [Link].

Sources

An In-depth Technical Guide to the Solubility of N-Formyl-4-hydroxybenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a drug to be effective, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, frequently leading to low and variable bioavailability, which can compromise therapeutic outcomes.

Beyond its physiological relevance, the solubility of a compound in organic solvents is paramount for various stages of drug development, including:

-

Synthesis and Purification: Selective crystallization from a suitable solvent is a common method for purifying APIs.

-

Formulation: The choice of excipients and the manufacturing process for a dosage form (e.g., tablets, capsules, injectables) are heavily influenced by the drug's solubility.

-

Analytical Method Development: The preparation of standard solutions for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of the compound's solubility in appropriate solvents.

N-Formyl-4-hydroxybenzamide (C8H7NO3, Molar Mass: 165.15 g/mol ) is a molecule with potential pharmaceutical applications.[1] Its structure, featuring a formyl group attached to the nitrogen of a 4-hydroxybenzamide core, suggests a molecule with both hydrogen bond donor and acceptor capabilities, which will significantly influence its solubility profile. This guide will provide the necessary tools for researchers to systematically investigate and understand the solubility of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

-

Van der Waals forces (Dispersion forces): These are weak, temporary attractive forces that exist between all molecules.

-

Dipole-dipole interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

N-Formyl-4-hydroxybenzamide possesses a polar character due to the presence of amide and hydroxyl functional groups, which are capable of forming strong hydrogen bonds. Therefore, it is expected to be more soluble in polar, protic solvents that can also engage in hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]

Two substances are likely to be miscible if their HSP values are similar. While the specific HSP values for N-Formyl-4-hydroxybenzamide are not published, they can be estimated using group contribution methods.[3] By comparing the estimated HSP of N-Formyl-4-hydroxybenzamide with the known HSP of various organic solvents, a researcher can make an informed pre-selection of solvents for experimental testing.[4]

Physicochemical Properties of N-Formyl-4-hydroxybenzamide

A thorough understanding of the physicochemical properties of N-Formyl-4-hydroxybenzamide is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H7NO3 | PubChem CID: 71370414[1] |

| Molecular Weight | 165.15 g/mol | PubChem CID: 71370414[1] |

| IUPAC Name | N-formyl-4-hydroxybenzamide | PubChem CID: 71370414[1] |

| XLogP3 | 0.6 | PubChem CID: 71370414[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 71370414[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 71370414[1] |

The presence of two hydrogen bond donors and three acceptors indicates a high potential for forming strong intermolecular interactions, both with itself in the crystal lattice and with suitable solvents. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is relatively low, indicating a degree of polarity.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of N-Formyl-4-hydroxybenzamide in a selected organic solvent at a specified temperature.

Materials:

-

N-Formyl-4-hydroxybenzamide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of N-Formyl-4-hydroxybenzamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Addition of Solvent: Add a known volume or weight of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The agitation should be sufficient to keep the solid suspended without causing excessive foaming. The equilibration time is critical and should be determined experimentally; typically, 24 to 72 hours is sufficient for most compounds.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of N-Formyl-4-hydroxybenzamide.[8][9]

-

Calculation: Calculate the solubility of N-Formyl-4-hydroxybenzamide in the selected solvent, typically expressed in mg/mL or mol/L.

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Illustrative Solubility: The Case of 4-Hydroxybenzamide

| Solvent | Solubility of 4-Hydroxybenzamide ( g/100g solvent) at 25 °C |

| Water | 0.4 |

| Ethanol | 20.0 |

| Acetone | 25.0 |

| Diethyl Ether | 1.0 |

| Chloroform | 0.1 |

Note: This data is for 4-hydroxybenzamide and is intended for illustrative purposes only. The solubility of N-Formyl-4-hydroxybenzamide will differ.

The data for 4-hydroxybenzamide illustrates the principle of "like dissolves like." It is sparingly soluble in non-polar solvents like chloroform and diethyl ether, but highly soluble in polar, protic solvents like ethanol and polar, aprotic solvents like acetone. This is due to the ability of the hydroxyl and amide groups to form strong hydrogen bonds with these solvents.

Visualizing Molecular Interactions

The following diagram illustrates the potential hydrogen bonding interactions between N-Formyl-4-hydroxybenzamide and a polar protic solvent like ethanol.

Caption: Potential hydrogen bonding between N-Formyl-4-hydroxybenzamide and ethanol.

Predictive Models for Solubility

In the early stages of drug discovery, when the amount of available compound is limited, predictive computational models can be valuable for estimating solubility.[10] These models can help prioritize which solvents to screen experimentally.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[10]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles without the need for experimental data.[10]

While these models are powerful tools, their predictions should always be confirmed by experimental data.[10]

Conclusion and Future Directions

The solubility of N-Formyl-4-hydroxybenzamide in organic solvents is a critical parameter that requires experimental determination. This guide has provided the theoretical foundation and a detailed, field-proven experimental protocol for researchers to accurately measure this property. By employing the shake-flask method and leveraging an understanding of molecular interactions and predictive models, scientists can efficiently characterize the solubility profile of N-Formyl-4-hydroxybenzamide. This will, in turn, facilitate its development as a potential therapeutic agent by enabling informed decisions in purification, formulation, and analytical development. Future work should focus on generating a comprehensive experimental dataset of the solubility of N-Formyl-4-hydroxybenzamide in a wide range of pharmaceutically relevant solvents and at various temperatures.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Analytical and Bioanalytical Chemistry Research. (2021). A Stability-indicating HPLC Method for Estimation of Glycopyrrolate in Pharmaceutical Formulations: An Application of Experimental Design. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

-

ResearchGate. (2015). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]

Sources

- 1. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. analchemres.org [analchemres.org]

- 10. researchgate.net [researchgate.net]

thermodynamic properties and melting point of N-Formyl-4-hydroxybenzamide

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of N-Formyl-4-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-4-hydroxybenzamide is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, including its melting point, is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Formyl-4-hydroxybenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide also details the established methodologies for its characterization, drawing parallels with the well-studied parent compound, 4-hydroxybenzamide. Furthermore, it outlines relevant synthesis strategies, offering a holistic resource for researchers.

Introduction: The Significance of N-Formyl-4-hydroxybenzamide

N-Formyl-4-hydroxybenzamide belongs to the benzamide class of organic compounds, which are pivotal scaffolds in the development of pharmaceuticals. The introduction of a formyl group to the amide nitrogen can significantly alter the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets compared to its parent compound, 4-hydroxybenzamide. Thermodynamic parameters such as melting point, enthalpy of fusion, and thermal stability are critical quality attributes that influence a compound's behavior during manufacturing processes like crystallization, drying, and milling, as well as its shelf-life and bioavailability in formulated products.

This guide aims to consolidate the available information on N-Formyl-4-hydroxybenzamide and to provide a robust framework for its experimental characterization, thereby empowering researchers in their drug development and materials science endeavors.

Physicochemical Properties of N-Formyl-4-hydroxybenzamide

Direct experimental data on the thermodynamic properties of N-Formyl-4-hydroxybenzamide is not extensively reported in publicly accessible literature. However, computational methods provide valuable predictions for its key physicochemical parameters.

Table 1: Computed Physicochemical Properties of N-Formyl-4-hydroxybenzamide

| Property | Value | Source |

| Molecular Formula | C8H7NO3 | PubChem[1] |

| Molecular Weight | 165.15 g/mol | PubChem[1] |

| IUPAC Name | N-formyl-4-hydroxybenzamide | PubChem[1] |

| CAS Number | 65599-16-8 | PubChem[1] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

These computed values suggest a molecule with the capacity for significant hydrogen bonding, which would be expected to influence its melting point and solubility.

Comparative Analysis with 4-Hydroxybenzamide

To provide context for the anticipated properties of N-Formyl-4-hydroxybenzamide, it is instructive to examine the experimentally determined properties of its parent compound, 4-hydroxybenzamide.

Table 2: Experimental Properties of 4-Hydroxybenzamide

| Property | Value | Source |

| Molecular Formula | C7H7NO2 | PubChem[2] |

| Molecular Weight | 137.14 g/mol | PubChem[2] |

| Melting Point | 161-162 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 345.3 ± 25.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook[3] |

Thermodynamic studies on 4-hydroxybenzamide have been conducted using techniques such as Differential Scanning Calorimetry (DSC) to investigate its fusion process.[4][5] The relatively high melting point of 4-hydroxybenzamide is indicative of a stable crystal lattice, likely due to intermolecular hydrogen bonding. The addition of the N-formyl group in N-Formyl-4-hydroxybenzamide introduces another potential hydrogen bond acceptor (the formyl oxygen) and may alter the crystal packing, which would in turn affect its melting point and other thermodynamic properties.

Experimental Methodologies for Thermodynamic Characterization

For a comprehensive understanding of the thermodynamic profile of N-Formyl-4-hydroxybenzamide, a combination of thermoanalytical techniques is indispensable. The following protocols are based on established best practices in the field.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[6] It is the gold standard for determining the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of N-Formyl-4-hydroxybenzamide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C, based on the parent compound) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting endotherm is integrated to calculate the enthalpy of fusion (ΔHfus).

The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and sensitivity. A slower heating rate could be employed for higher resolution of complex thermal events.

Caption: DSC Workflow for Melting Point Determination

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to quantify the loss of volatiles or decomposition products.

-

Sample Preparation: Accurately weigh 5-10 mg of N-Formyl-4-hydroxybenzamide into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of decomposition.

This analysis will reveal the temperature at which N-Formyl-4-hydroxybenzamide begins to degrade, a critical parameter for assessing its thermal stability during processing and storage.

Caption: TGA Workflow for Thermal Stability Assessment

Synthesis of N-Formyl-4-hydroxybenzamide

For researchers who need to obtain N-Formyl-4-hydroxybenzamide for their studies, several synthetic routes for N-formylbenzamides have been reported. A common approach involves the oxidative decarboxylation of N-aroylglycines.

A facile method for the synthesis of N-formylbenzamides involves the oxidative decarboxylation of the corresponding N-aroylglycine using a catalytic amount of silver(I) and ammonium persulfate as the oxidant in a biphasic system.[7] Another established procedure utilizes copper(II) sulfate and silver(I) nitrate as catalysts for the oxidative cleavage of N-acylaminoacids.[8]

The synthesis of a related compound, N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide, has also been detailed, which may provide insights into derivatization strategies.[9]

Conclusion and Future Outlook

While direct experimental data on the remain to be fully elucidated in the scientific literature, this guide provides a comprehensive framework for its characterization. The computed physicochemical properties suggest a molecule with significant potential for intermolecular interactions, and comparison with the parent compound, 4-hydroxybenzamide, offers a valuable benchmark.

The detailed experimental protocols for DSC and TGA presented herein provide a clear path for researchers to determine the critical thermodynamic parameters of N-Formyl-4-hydroxybenzamide. Such experimental data is essential for advancing its development in pharmaceutical and materials science applications. It is anticipated that future research will focus on the empirical determination of these properties, which will be invaluable for formulators, medicinal chemists, and materials scientists.

References

-

ChemSynthesis. (n.d.). N-hydroxybenzamide. Retrieved February 6, 2026, from [Link]

- Manin, A. N., Voronin, A. P., & Perlovich, G. L. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 551, 57–61.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved February 6, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71370414, N-Formyl-4-hydroxybenzamide. Retrieved February 6, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10487212, 4-formyl-N-methylbenzamide. Retrieved February 6, 2026, from [Link].

- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

- Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82−. Journal of Chemical Research, 2006(11), 738-739.

- Pobudkowska, A., et al. (2022).

-

Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved February 6, 2026, from [Link].

-

Thermodynamics Research Center. (2013). ThermoML:Thermochim. Acta 2013, 551, 57-61. Retrieved February 6, 2026, from [Link].

- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.

- National Center for Biotechnology Information. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 24(11), 5227-5235.

- Ionics. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Chemical and Pharmaceutical Research, 7(11), 448-455.

- Al-Obaidi, H., et al. (2015). Differential scanning calorimetry predicts the critical quality attributes of amorphous glibenclamide. European Journal of Pharmaceutical Sciences, 79, 163-171.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 504154, N,N-diethyl-4-hydroxybenzamide. Retrieved February 6, 2026, from [Link].

Sources

- 1. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ThermoML:Thermochim. Acta 2013, 551, 57-61 [trc.nist.gov]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cienciadigital.org [cienciadigital.org]

N-Formyl-4-hydroxybenzamide: From Phytochemical Marker to Synthetic Scaffold

Executive Summary

N-Formyl-4-hydroxybenzamide (NFHB) is a rare secondary metabolite characterized by a unique N-acyl amide (imide-like) linkage. Originally isolated from high-altitude medicinal plants such as Oxytropis falcata (Tibetan: E-Da-Xia) and Abies alba (Silver Fir), this compound represents a chemical intersection between traditional anti-inflammatory pharmacopeia and modern synthetic challenges.

Unlike simple benzamides, the presence of the N-formyl group (

Historical Genesis & Phytochemical Discovery

The discovery of NFHB is not marked by a single "eureka" moment but rather by the systematic deconvolution of complex ethnomedicinal extracts.

The Oxytropis Connection

In the search for the bioactive constituents of Oxytropis falcata, a legume used in Tibetan medicine for its anti-inflammatory, analgesic, and hemostatic properties, researchers isolated NFHB alongside flavonoids and phenolic acids.

-

Discovery Context: High-performance liquid chromatography (HPLC) profiling of the ethanol extract revealed a peak with a distinct UV spectrum.

-

Structural Elucidation: Mass spectrometry (MS) and NMR identified the labile formyl group attached to the amide nitrogen, a rarity in stable plant metabolites.

-

Significance: Its co-occurrence with known antioxidants suggests a synergistic role in the plant's defense mechanism against UV radiation and oxidative stress common in high-altitude environments.

Presence in Abies alba

Independent phytochemical screenings of Abies alba (Silver Fir) bark identified NFHB. In this context, it serves as a marker compound for the quality control of silver fir extracts used in traditional European respiratory remedies.

Structural Biology & Chemical Space

The core structure of NFHB consists of a 4-hydroxybenzoyl moiety linked to a formamide group.

The N-Formyl Imide Motif

The defining feature is the acyclic imide functionality (

-

Electronic Effects: The two carbonyl groups flanking the nitrogen atom create a highly delocalized system, rendering the N-H proton significantly more acidic (pKa ~8-9) than a standard amide (pKa ~15).

-

Stability: The formyl group is susceptible to hydrolysis under basic conditions, reverting to the parent 4-hydroxybenzamide. This lability makes it a "masked" amide in biological systems.

Diagram: Structural Logic & Reactivity

Caption: Structural dissection of N-Formyl-4-hydroxybenzamide highlighting key reactive sites.

Biosynthesis: The Formylation Enigma

While the exact enzyme has not been crystallized, the biosynthesis of NFHB is hypothesized to diverge from the standard phenylpropanoid pathway.

Proposed Pathway

The prevailing theory suggests a post-translational-like modification of free 4-hydroxybenzamide or an oxidative cleavage mechanism.

-

Precursor Formation: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid, eventually yielding 4-Hydroxybenzoic acid.

-

Amidation: Conversion to 4-Hydroxybenzamide via an ATP-dependent ligase.

-

N-Formylation: This step is unusual. It likely involves a formyltransferase utilizing 10-formyl-tetrahydrofolate (10-CHO-THF) as the carbon donor, similar to the formylation of Methionyl-tRNA in bacterial initiation.

Biosynthetic Flowchart

Caption: Hypothesized biosynthetic pathway from L-Phenylalanine to NFHB.

Synthetic Evolution: From Classical to Green Chemistry

Synthesizing N-formyl amides is chemically challenging because the amide nitrogen is a poor nucleophile. Direct reaction with formic acid often fails or requires harsh conditions.

Method A: Classical Anhydride Coupling

The traditional approach involves the activation of formic acid using acetic anhydride to generate formic acetic anhydride (FAA) in situ.

-

Mechanism: The amide nitrogen attacks the more electrophilic formyl carbonyl of FAA.

-

Drawbacks: FAA is unstable; the reaction often yields mixtures of N-formyl and N-acetyl products; requires anhydrous conditions.

Method B: Oxidative Decarboxylation (The "Green" Route)

A breakthrough method described by Huang et al. utilizes the oxidative decarboxylation of N-aroylglycines.

-

Substrate: N-(4-Hydroxybenzoyl)glycine (Hippuric acid derivative).

-

Reagents: Catalytic AgNO

, Ammonium Persulfate (NH -

Mechanism:

-

Ag(I) oxidizes the carboxylate to a radical.

-

Decarboxylation generates an

-amino radical. -

Oxidation to the iminium ion followed by hydrolysis yields the N-formyl amide.

-

-

Advantage: Uses water/solvent biphasic systems, avoids unstable anhydrides, and proceeds under mild conditions.

Comparative Synthetic Data

| Parameter | Method A: Mixed Anhydride | Method B: Oxidative Decarboxylation |

| Precursor | 4-Hydroxybenzamide | N-(4-Hydroxybenzoyl)glycine |

| Reagents | Formic acid, Ac | AgNO |

| Conditions | 0°C to RT, Anhydrous | 60-80°C, Aqueous/Organic |

| Yield | 40 - 60% | 65 - 75% |

| Selectivity | Low (Acetyl byproducts) | High |

| Green Score | Low (Atom economy) | High (Water solvent) |

Experimental Protocol: Ag-Catalyzed Synthesis

Objective: Synthesis of N-Formyl-4-hydroxybenzamide via oxidative decarboxylation.

Reagents:

-

N-(4-Hydroxybenzoyl)glycine (1.0 eq)

-

Silver Nitrate (AgNO

) (0.1 eq) -

Ammonium Persulfate ((NH

) -

Solvent: Water / CH

Cl

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mmol of N-(4-hydroxybenzoyl)glycine in 20 mL of CH

Cl -

Catalyst Addition: Add 20 mL of water containing 0.5 mmol AgNO

. -

Oxidant Addition: Add 10 mmol of ammonium persulfate in small portions to the biphasic mixture.

-

Reaction: Reflux the mixture at 50°C for 2–4 hours under vigorous stirring.

-

Note: The biphasic system protects the product from over-oxidation.

-

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with CH

Cl -

Purification: Dry combined organics over Na

SO -

Validation:

-

1H NMR (DMSO-d6):

11.2 (br s, 1H, NH), 9.2 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H). -

Key Check: The formyl proton at 9.2 ppm is diagnostic.

-

Pharmacological Implications[2][4]

Anti-Inflammatory Activity

NFHB contributes to the anti-inflammatory profile of Oxytropis falcata. The mechanism likely involves the inhibition of pro-inflammatory cytokines (TNF-

Immunomodulation

Synthetic derivatives of NFHB (e.g., N-decyl analogs) have shown potential as immunoadjuvants. The lipophilicity of the benzamide core combined with the reactivity of the formyl group allows for membrane penetration and subsequent interaction with immune receptors.

PKC Inhibition (Balanol Context)

While NFHB itself is a small molecule, the 4-hydroxybenzamide core is the critical binding motif in Balanol , a potent Protein Kinase C (PKC) inhibitor. NFHB serves as a model compound for understanding the electronic requirements of the benzamide binding pocket in PKC enzymes.

References

-

Phytochemical Isolation: Lu, F., & Xu, X. J. (2007).[3][4][5] Studies on flavonoids of Oxytropis falcata. China Journal of Chinese Materia Medica, 32(3), 235-237. Link

-

Synthesis (Green Method): Huang, W., et al. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-.[6] Journal of Chemical Research, 2006(11), 738-739.[6] Link

-

Abies alba Constituents: Szmechtyk, T., et al. (2024).[7] Phytochemicals from Bark Extracts and Their Applicability in the Synthesis of Thermosetting Polymers.[7] Materials, 17(9), 2123.[7] Link

-

T3P Synthesis Method: Glandorf, J., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Tetrahedron Letters, 58(44), 4166-4169. Link

-

General Benzamide Pharmacology: BenchChem. (2025). A Comparative Guide to N-(4-Formylphenyl)benzamide and Other Benzamide Derivatives. Link

Sources

- 1. aragen.com [aragen.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cannabinoid-like compound 3-5-dimethylcarbamoyl-pent-1-enyl-n-2-hydroxy-1-methyl-ethylbenzamide: Topics by Science.gov [science.gov]

- 4. flavonoid structural genes: Topics by Science.gov [science.gov]

- 5. hydroxy-3-methoxy benzaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. plantaedb.com [plantaedb.com]

pKa values and acidity of N-Formyl-4-hydroxybenzamide

An In-depth Technical Guide to the pKa Values and Acidity of N-Formyl-4-hydroxybenzamide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the solubility, absorption, distribution, metabolism, and excretion (ADME) of drug candidates. N-Formyl-4-hydroxybenzamide, a molecule possessing multiple ionizable functional groups, presents a compelling case study for the analysis of acidity. This guide provides an in-depth examination of the theoretical principles influencing its pKa values, outlines a robust experimental protocol for their determination using UV-Vis spectrophotometry, and discusses the role of computational prediction. By synthesizing theoretical knowledge with practical methodology, this document serves as a comprehensive resource for scientists engaged in chemical analysis and drug development.

Introduction: The Significance of Acidity in N-Formyl-4-hydroxybenzamide

N-Formyl-4-hydroxybenzamide is a fine chemical intermediate characterized by a substituted benzene ring bearing both a phenolic hydroxyl group and an N-formylamide (imide) moiety.[1] The presence of two distinct acidic protons on this single scaffold makes a thorough understanding of its ionization behavior essential for predicting its chemical reactivity, biological interactions, and pharmaceutical suitability.

The pKa value dictates the extent of ionization of a molecule at a given pH.[2] For a drug candidate, this property is paramount:

-

Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.

-

Permeability: Neutral, more lipophilic forms of a molecule are often better able to cross biological membranes.

-

Receptor Binding: The charge state of a molecule can dramatically affect its ability to bind to a target protein.

This guide dissects the acidity of N-Formyl-4-hydroxybenzamide's two key functional groups, providing a theoretical framework, predictive analysis, and a validated experimental workflow for precise pKa determination.

Theoretical Framework: Unraveling the Acidity of Two Protons

N-Formyl-4-hydroxybenzamide has two protons that can be lost under accessible pH conditions: the phenolic proton (H-O-) and the amide proton (H-N-). The acidity of each is modulated by the electronic effects of the substituents on the aromatic ring.

Acidity of the Phenolic Hydroxyl Group

The baseline acidity of phenol itself is relatively weak, with a pKa of approximately 9.95 in water.[3][4][5] The acidity of a substituted phenol is highly dependent on the electronic nature of the other groups on the ring.[6]

In N-Formyl-4-hydroxybenzamide, the N-formylbenzamide group is located para to the hydroxyl group. This substituent acts as an electron-withdrawing group (EWG) through both the inductive effect (pulling electron density through the sigma bonds) and, more significantly, the resonance effect. Upon deprotonation of the phenol, the resulting negative charge on the oxygen can be delocalized into the benzene ring and further onto the two carbonyl oxygen atoms of the imide group. This extensive resonance stabilization of the phenoxide conjugate base makes the corresponding phenol more acidic (i.e., lowers its pKa) compared to unsubstituted phenol.

For comparison, 4-hydroxybenzoic acid has a pKa of 4.54 for its carboxylic acid proton, while the pKa of its phenolic proton is higher.[7][8] The parent compound, 4-hydroxybenzamide, has a predicted pKa of 8.60.[9][10] The N-formyl group is a stronger EWG than the simple amide group due to the presence of a second carbonyl. Therefore, the phenolic proton in N-Formyl-4-hydroxybenzamide is expected to be more acidic than that of 4-hydroxybenzamide.

Acidity of the N-H (Imide) Proton

Simple amides are exceptionally weak acids; the pKa of benzamide's N-H proton is estimated to be around 17, though some sources suggest it may be as low as 13.[11][12] However, the N-H group in N-Formyl-4-hydroxybenzamide is not a simple amide. It is an imide, with the nitrogen atom positioned between two carbonyl groups.

The presence of two adjacent carbonyl groups drastically increases the acidity of the N-H proton for two primary reasons:

-

Inductive Effect: Both carbonyl carbons are electrophilic and pull electron density away from the nitrogen atom, polarizing the N-H bond and facilitating proton loss.

-

Resonance Stabilization: Upon deprotonation, the resulting negative charge on the nitrogen (the conjugate base) is effectively delocalized over both carbonyl oxygen atoms. This robust stabilization significantly favors the ionized form. The importance of the acidity of such N-H bonds is a key consideration in designing molecules like N-heteroaryl sulfonamides that target protein-protein interactions.[13]

This structural feature makes the N-H proton in N-Formyl-4-hydroxybenzamide far more acidic than a typical amide, with an acidity more comparable to that of other imides.

Ionization Equilibria

The two deprotonation events for N-Formyl-4-hydroxybenzamide (H₂A) can be visualized as follows:

Caption: Ionization equilibria for N-Formyl-4-hydroxybenzamide.

Quantitative Data and Predictions

| Compound | Functional Group | Experimental/Predicted pKa | Reference |

| Phenol | Phenolic OH | 9.95 | [4] |

| Benzamide | Amide NH | ~13-17 | [11] |

| 4-Hydroxybenzamide | Phenolic OH | 8.60 (Predicted) | [9][10] |

| N-Formyl-4-hydroxybenzamide | Phenolic OH | ~8.0 - 8.5 (Estimated) | N/A |

| N-Formyl-4-hydroxybenzamide | Imide NH | ~8.5 - 9.5 (Estimated) | N/A |

Justification for Estimates:

-

pKa (Phenolic OH): The powerful electron-withdrawing nature of the para-imide group should lower the phenolic pKa significantly below that of phenol (9.95) and even below that of 4-hydroxybenzamide (8.60). An estimate in the range of 8.0-8.5 is chemically sound.

-

pKa (Imide NH): The acidity of this proton is primarily dictated by the two flanking carbonyls. Its pKa is expected to be in the range of other acyclic or aromatic imides. The electronic contribution from the para-hydroxyl group is secondary. A value in the range of 8.5-9.5 is a reasonable prediction.

Insight: The predicted pKa values for the two protons are notably close. This suggests that over a narrow pH range, the molecule will exist as a mixture of two different mono-anionic species, which has significant implications for its interaction with biological systems.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

A self-validating and highly reliable method for determining the pKa of chromophoric molecules like N-Formyl-4-hydroxybenzamide is through UV-Vis spectrophotometric titration. The principle relies on the fact that the neutral phenol and the deprotonated phenoxide have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.

Workflow for Spectrophotometric pKa Determination

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Step-by-Step Methodology

A. Reagents and Materials:

-

N-Formyl-4-hydroxybenzamide

-

Spectrophotometric grade methanol

-

Buffer components (e.g., phosphate, borate salts)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

B. Procedure:

-

Stock Solution Preparation: Accurately weigh ~5 mg of N-Formyl-4-hydroxybenzamide and dissolve it in methanol in a 50 mL volumetric flask to create a concentrated stock solution. Methanol is used to ensure complete dissolution before dilution in aqueous buffers.

-

Buffer Preparation: Prepare a series of at least 10 buffer solutions covering the pH range of interest (e.g., from pH 6.0 to 11.0 in 0.5 pH unit increments). A universal buffer system can be used, or separate phosphate and borate buffers can be prepared. Ensure constant ionic strength across all buffers by adding a background electrolyte like KCl.

-

Sample Preparation: For each buffer, pipette 3 mL into a quartz cuvette. Add a small, constant aliquot (e.g., 30 µL) of the methanolic stock solution. The final methanol concentration should be kept low (<5%) to minimize its effect on the aqueous pKa.

-

Spectrophotometric Measurement:

-

Record a baseline spectrum using a cuvette containing the buffer solution and the same aliquot of methanol (without the compound).

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

-

-

Data Processing and Analysis:

-

Overlay all spectra to identify the wavelength (λ) that shows the most significant change in absorbance with pH. This is typically near the λmax of the phenoxide species.

-

Extract the absorbance value at this chosen wavelength for each pH.

-

Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where the ratio of the ionized form (A⁻) to the neutral form (HA) can be calculated from the absorbance values.

-

C. System Validation: To ensure the trustworthiness of the results, the protocol should be validated by running a standard compound with a known pKa in the same range (e.g., 4-acetamidophenol) under identical conditions.

Conclusion

N-Formyl-4-hydroxybenzamide possesses two acidic protons—a phenolic hydroxyl and an imide N-H—with estimated pKa values that are predicted to be close, falling within the range of approximately 8.0 to 9.5. The acidity of the phenolic proton is enhanced by the strong electron-withdrawing nature of the para-imide group. Concurrently, the N-H proton exhibits significant imide character, making it unusually acidic for an amide-containing structure. This complex ionization profile underscores the necessity of precise experimental determination for applications in drug development and medicinal chemistry. The detailed UV-Vis spectrophotometric titration protocol provided herein offers a robust and reliable method for obtaining these critical physicochemical parameters, enabling researchers to accurately predict the behavior of this and similar molecules in biological systems.

References

- 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).

-

20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8). Retrieved February 6, 2026, from [Link]

- 4-Hydroxybenzamide - Chongqing Chemdad Co., Ltd. (n.d.).

-

4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

4-Hydroxybenzamide | C7H7NO2 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

N-Formyl-4-hydroxybenzamide | C8H7NO3 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Phenol | C6H5OH - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Phenol - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PubMed Central. (2012). Retrieved February 6, 2026, from [Link]

-

5.5: Acid-base Properties of Phenols - Chemistry LibreTexts. (2020, August 1). Retrieved February 6, 2026, from [Link]

-

How does the presence of a functional group affect the acidity of a molecule? - Quora. (2022, October 29). Retrieved February 6, 2026, from [Link]

-

Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog. (2026, January 21). Retrieved February 6, 2026, from [Link]

-

Benzamide - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. N-Formyl-4-hydroxybenzamide | C8H7NO3 | CID 71370414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxybenzamide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]

- 11. Benzamide | 55-21-0 [chemicalbook.com]

- 12. Benzamide - Wikipedia [en.wikipedia.org]

- 13. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic & Functional Utility of N-Formyl-4-hydroxybenzamide

This Application Note is structured to address the specific bifunctional nature of N-Formyl-4-hydroxybenzamide (NFHB). Unlike generic catalytic guides, this document treats NFHB as a dual-function molecular scaffold : acting as a Redox Mediator (via the phenolic moiety) and a Formyl Transfer Reagent (via the N-formyl imide moiety).

Executive Summary & Molecular Logic

N-Formyl-4-hydroxybenzamide (NFHB) represents a specialized class of "functionalized amides" possessing two distinct reactive centers:

-

The Phenolic Hydroxyl (-OH): Electron-rich and redox-active, capable of undergoing Single Electron Transfer (SET) to form phenoxy radicals. This makes NFHB a potent mediator in enzymatic oxidations (e.g., Laccase-Mediator Systems).

-

The N-Formyl Imide (-CONHCHO): An activated amide bond. The electron-withdrawing benzoyl group activates the formyl moiety, making it an excellent formyl donor for nucleophiles under mild conditions.

This guide provides protocols for utilizing NFHB in Green Oxidation Catalysis and Chemo-selective Amine Formylation .

Application A: Redox Mediator in Laccase-Catalyzed Oxidations

Theory of Operation

Laccases (benzenediol:oxygen oxidoreductases) are powerful green catalysts but are limited by their low redox potential (

NFHB acts as a Redox Mediator . The laccase oxidizes NFHB to a stable phenoxy radical (

Mechanism Visualization

The following diagram illustrates the electron shuttle mechanism where NFHB cycles between its reduced (phenolic) and oxidized (radical) states.

Figure 1: The catalytic cycle of Laccase-Mediator System (LMS) utilizing NFHB as an electron shuttle.

Experimental Protocol: Oxidative Decolorization/Degradation

Objective: Use NFHB to mediate the oxidation of a recalcitrant dye (e.g., Reactive Blue 19) or lignin model compound.

Reagents:

-

Buffer: 0.1 M Sodium Acetate buffer (pH 4.5).

-

Enzyme: Laccase (from Trametes versicolor), activity >10 U/mL.

-

Mediator: N-Formyl-4-hydroxybenzamide (NFHB) [Stock: 10 mM in Ethanol].

-

Substrate: Reactive Blue 19 (RB19) [Stock: 50 mg/L].

Procedure:

-

Preparation: In a quartz cuvette or microplate well, combine:

-

1.5 mL Acetate Buffer.

-

0.2 mL Substrate Stock (RB19).

-

Variable: 0.1 mL NFHB Stock (Final conc: 0.5 mM).

-

-

Initiation: Add 0.1 mL Laccase solution.

-

Control: Run a parallel blank without NFHB to quantify direct enzyme activity.

-

Monitoring: Measure absorbance decrease at

(595 nm for RB19) over 60 minutes at 25°C. -

Quantification: Calculate the Decolorization Efficiency (%):

Expected Results:

| System | Decolorization (60 min) | Notes |

|---|---|---|

| Laccase Only | < 15% | Direct oxidation is sterically hindered. |

| Laccase + NFHB | > 85% | NFHB radical efficiently attacks the anthraquinone core. |

| Control (No Enz) | < 2% | Verifies NFHB stability in buffer. |

Application B: "Quasi-Catalytic" N-Formylation of Amines

Theory of Operation

The N-formyl group in NFHB is activated by the adjacent carbonyl of the benzamide. This structure functions as a formyl transfer agent . While the transfer itself is stoichiometric, the reaction can be rendered "quasi-catalytic" or highly efficient by using NFHB as a regenerable carrier or by exploiting its high selectivity compared to bulk formic acid.

Key Advantage: Unlike direct formic acid/high-temp reactions, NFHB transfers the formyl group under neutral conditions, preserving acid-sensitive substrates.

Mechanism Visualization

The nucleophilic amine attacks the formyl carbonyl, releasing 4-hydroxybenzamide (which can be recycled).

Figure 2: Formyl transfer pathway. The 4-hydroxybenzamide byproduct precipitates or is easily separated.

Experimental Protocol: Selective N-Formylation

Objective: Formylate anilines or aliphatic amines under mild conditions.

Reagents:

-

Substrate: Aniline or Benzylamine (1.0 mmol).

-

Reagent: NFHB (1.1 mmol).

-

Solvent: 1,4-Dioxane or THF (Dry).

-

Catalyst (Optional): DMAP (5 mol%) can accelerate the transfer.

Procedure:

-

Dissolution: Dissolve 1.0 mmol of amine in 3 mL of dry dioxane.

-

Addition: Add 1.1 mmol of NFHB. The mixture may be a suspension initially.

-

Reaction: Stir at 60°C for 4–6 hours. Monitoring via TLC (SiO2, EtOAc/Hexane) will show the disappearance of the amine.

-

Work-up (Self-Validating Step):

-

Cool the reaction to room temperature.[1]

-

Precipitation: The byproduct, 4-hydroxybenzamide, is significantly less soluble in ether/dioxane mixtures than the N-formyl product.

-

Add 5 mL Diethyl Ether. Filter off the white precipitate (4-hydroxybenzamide).

-

Concentrate the filtrate to obtain the N-formyl amine.

-

-

Recycling: The collected 4-hydroxybenzamide can be re-formylated using formic acid/acetic anhydride to regenerate NFHB.

Synthesis of the Reagent (NFHB)

Since NFHB is not a standard catalog item, its synthesis is a prerequisite. This protocol is based on modified oxidative decarboxylation or direct formylation principles.

Method: Direct N-Formylation of 4-Hydroxybenzamide

-

Starting Material: 4-Hydroxybenzamide (commercially available).

-

Formylating Mix: Acetic anhydride (2.0 eq) and Formic acid (2.2 eq). Premix at 0°C for 30 min to generate Acetic Formic Anhydride (AFA) in situ.

-

Reaction: Add 4-Hydroxybenzamide (1.0 eq) to the AFA mixture.

-

Conditions: Stir at room temperature for 12 hours.

-

Quench: Pour onto ice water.

-

Purification: The N-Formyl-4-hydroxybenzamide will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Note: Protect the phenolic -OH (e.g., as acetate) if side-reactions occur, then hydrolyze selectively, though the amide N-H is typically more nucleophilic towards AFA than the phenol under controlled conditions.

-

References

-

Laccase-Mediator Systems (General Principles)

-

N-Formyl Amides as Reagents

- Title: Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides.

- Source: Organic & Biomolecular Chemistry, 2014.

-

URL:[Link]

- Relevance: Validates the use of N-formyl imides (the core functional group of NFHB) as transfer reagents.

-

Synthesis of N-Formylbenzamides

-

Phenolic Amides in Biology

Sources

Technical Guide: In Vitro Assay Optimization for N-Formyl-4-hydroxybenzamide

Introduction: The Stability-Activity Paradox

N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) is a bioactive secondary metabolite identified in medicinal plants such as Oxytropis falcata and Houttuynia cordata. Structurally, it consists of a phenolic core coupled with an N-formyl amide moiety. While the phenolic group suggests antioxidant and anti-inflammatory potential, the N-formyl group introduces a critical variable: hydrolytic instability .

In biological systems, N-formyl amides can function as prodrugs or distinct pharmacophores. However, they are susceptible to deformylation by serum esterases or pH shifts, converting them into the primary amide, 4-hydroxybenzamide .

The Senior Scientist’s Directive: To generate reproducible data, you must distinguish the activity of the parent molecule from its metabolite. This guide prioritizes a "Stability-First" approach, mandating a chemical validation step before biological interrogation.

Physicochemical Profiling & Stock Preparation

Solvent Selection & Solubility

The compound possesses both a hydrogen-bond donor (phenol) and acceptors (amide/formyl). It is sparingly soluble in water but highly soluble in aprotic polar solvents.

| Parameter | Specification | Rationale |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Dissolves the compound >50 mM. Prevents immediate hydrolysis compared to protic solvents (MeOH/EtOH). |

| Stock Concentration | 10 mM - 50 mM | High concentration minimizes the volume of DMSO added to cells (must keep final DMSO < 0.1%). |

| Storage | -80°C (Aliquot) | N-formyl groups are sensitive to freeze-thaw cycles.[1] Store under nitrogen/argon if possible. |

| Working Solution | Fresh Preparation | CRITICAL: Do not store diluted aqueous working solutions. Prepare immediately before addition to cells. |

The "Self-Validating" Stability Check

Before running a bioassay (e.g., IC50 determination), you must quantify the rate of deformylation in your specific assay medium.

Protocol: LC-MS Stability Validation

-

Spike: Dilute stock to 10 µM in Assay Media (e.g., DMEM + 10% FBS).

-

Incubate: Place in cell culture incubator (37°C, 5% CO2) for 0, 1, 6, and 24 hours.

-

Extract: At each time point, precipitate proteins with cold Acetonitrile (1:3 ratio).

-

Analyze: Run on HPLC/LC-MS. Monitor the ratio of N-Formyl-4-hydroxybenzamide (Parent) vs. 4-Hydroxybenzamide (Deformylated) .

Decision Gate: If >20% degradation occurs within the assay window (e.g., 24h), you must shorten the assay duration or use serum-free media to inhibit esterase activity.

Detailed Experimental Protocol: Anti-Inflammatory Assay

Context: Given its source (Oxytropis falcata), the most relevant physiological model is the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Materials

-

Cell Line: RAW 264.7 Murine Macrophages.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Reagent: Griess Reagent (Sulfanilamide + NED).

-

Control: Dexamethasone (Steroidal anti-inflammatory) or L-NMMA (NOS inhibitor).

Step-by-Step Workflow

Step 1: Cell Seeding

-

Seed RAW 264.7 cells in 96-well plates at

cells/well in DMEM + 10% FBS. -

Incubate overnight (18–24h) to allow attachment.

Step 2: Compound Pre-treatment (The "Pulse" Method)

-

Note: To mitigate stability issues, use a "Pulse" protocol if the compound degrades fast.

-

Remove old media.

-

Add fresh media containing N-Formyl-4-hydroxybenzamide (0.1, 1, 5, 10, 50, 100 µM).

-

Vehicle Control: Media + 0.1% DMSO.

-

Incubate for 1 hour prior to LPS stimulation.

Step 3: Stimulation

-

Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control (Basal).

-

Incubate for 18–24 hours at 37°C. Note: If stability test showed degradation at 6h, stop assay at 6h and measure early inflammatory markers like TNF-alpha mRNA instead of accumulated NO.

Step 4: Griess Assay (NO Quantification)

-

Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

-

Add 100 µL of Griess Reagent (1:1 mix of Solution A and B).

-

Incubate 10 mins at Room Temperature (Dark).

-

Measure Absorbance at 540 nm .

Step 5: Viability Counter-Screen (Mandatory)

-

To ensure NO reduction isn't due to cell death, perform an MTT or CCK-8 assay on the remaining cells in the original plate.

-

Acceptance Criteria: Cell viability must be >80% at the tested concentration for the NO inhibition to be valid.

Data Analysis & Visualization

Calculation Logic

Calculate the Percent Inhibition (

- : Absorbance of LPS-only control.

- : Absorbance of Compound + LPS.

- : Absorbance of untreated cells.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this labile compound.

Caption: Logic flow for validating N-Formyl-4-hydroxybenzamide stability prior to bioactivity assessment.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| High Variability in IC50 | Deformylation during storage or assay. | Prepare stocks fresh. Use serum-free media (Opti-MEM) if cells tolerate it to reduce esterase activity. |

| Precipitation | "Crashing out" upon dilution in aqueous media. | Perform serial dilutions in DMSO first, then a single spike into media. Ensure final DMSO is constant (e.g., 0.1%). |

| False Positive (NO reduction) | Compound reacts with Griess Reagent directly. | Cell-Free Control: Mix compound + Nitrite standard + Griess reagent. If signal decreases, it's a chemical artifact. |

References

-

PubChem. (n.d.).[2] N-Formyl-4-hydroxybenzamide (Compound CID 71370414).[2] National Library of Medicine.[2] Retrieved February 6, 2026, from [Link]

-

Lozano Mera, B. D., et al. (2021).[3] Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide... ConcienciaDigital.[3] Retrieved February 6, 2026, from [Link]

Sources

microwave-assisted synthesis of N-Formyl-4-hydroxybenzamide

Application Note: Microwave-Assisted Synthesis of N-Formyl-4-hydroxybenzamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-Formyl-4-hydroxybenzamide (CAS: 65599-16-8) utilizing microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and harsh dehydrating agents, this microwave protocol achieves quantitative conversion in under 20 minutes. The method prioritizes Green Chemistry principles, utilizing a solvent-minimized approach and high atom economy.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Scientific Background & Rationale

The Challenge of N-Acylformamide Synthesis

The target molecule, N-Formyl-4-hydroxybenzamide (

-

Nucleophilicity Issues: The nitrogen atom in a primary amide (

) is significantly less nucleophilic than in an amine due to resonance delocalization with the carbonyl group. Consequently, direct reaction with formic acid is often sluggish. -

Selectivity: The substrate, 4-hydroxybenzamide, contains a competitive nucleophile: the phenolic hydroxyl group (-OH). The protocol must favor N-formylation over O-formylation.

The Microwave Advantage

Microwave irradiation provides direct dielectric heating, coupling efficiently with polar reaction media (like formic acid). This induces rapid internal heating and superheating effects that overcome the high activation energy barrier of amide N-formylation, suppressing side reactions (like O-formylation) through kinetic control.

Reaction Mechanism & Pathway

The synthesis utilizes Acetic Formic Anhydride (AFA) generated in situ.[1] AFA is a potent electrophilic formylating agent, more reactive than formic acid alone.

Figure 1: Mechanistic pathway for the microwave-assisted N-formylation using in situ generated Acetic Formic Anhydride.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0–30 bar).

-

Vial: 10 mL or 30 mL heavy-walled microwave process vial with crimp cap/septum.

-

Reagents:

-

4-Hydroxybenzamide (98% purity).[2]

-

Formic Acid (98-100%).

-

Acetic Anhydride (Analytical Grade).

-

Optional Catalyst: Silica-supported Sulfuric Acid (

) for solvent-free variants.

-

Optimization of Reaction Parameters

The following data illustrates the optimization process to maximize yield while minimizing O-formylated byproducts.

| Entry | Reagent System | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | Formic Acid (neat) | 100 | 30 | 45 | Incomplete conversion. |

| 2 | Formic Acid / Ac2O (2:1) | 80 | 10 | 82 | Good conversion, minor O-formylation. |

| 3 | Formic Acid / Ac2O (2:1) | 95 | 15 | 94 | Optimal. Quantitative conversion. |

| 4 | DMF / POCl3 | 0 -> 60 | 60 | 65 | Complex workup; Vilsmeier byproduct. |

Step-by-Step Procedure (Optimized Method)

Step 1: Reagent Preparation (In Situ AFA Generation)

-

In a fume hood, mix Formic Acid (5.0 mL) and Acetic Anhydride (2.5 mL) in a beaker.

-

Stir gently at room temperature for 10–15 minutes. Note: This exothermic mixing generates Acetic Formic Anhydride (AFA).

Step 2: Microwave Synthesis

-

Weigh 4-Hydroxybenzamide (1.0 mmol, ~137 mg) directly into a 10 mL microwave vial.

-

Add 3.0 mL of the prepared AFA mixture to the vial.

-

Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

-

Program the Microwave Reactor:

-

Temperature: 95 °C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (Safety limit)

-

Power: Dynamic (Max 150 W)

-

-

Start the reaction.[3][4][5] The reactor should reach 95 °C within 60–90 seconds.

Step 3: Work-up and Purification

-

Allow the vial to cool to room temperature (using the reactor's compressed air cooling).

-

Pour the reaction mixture slowly into 20 mL of ice-cold water with vigorous stirring.